1-methyl-3-(trifluoromethyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide
Overview
Description
1-methyl-3-(trifluoromethyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-thieno[2,3-c]pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C14H14F3N5OS and its molecular weight is 357.36 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.08711575 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Compounds structurally related to the target chemical have been synthesized and evaluated for their biological activities. For instance, the synthesis of a library of 1-(2-thiazolyl)-5-(trifluoromethyl)pyrazole-4-carboxamides has been documented, showcasing the versatility in generating compounds with potential biological applications (Donohue et al., 2002). Furthermore, novel 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been prepared and shown to possess nematocidal activity against M. incognita, illustrating the compound's potential in agrochemicals (Zhao et al., 2017).
Antifungal Activity
The compound's analogs have demonstrated antifungal activities. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against seven phytopathogenic fungi, displaying moderate to excellent activities (Du et al., 2015). These findings highlight the potential for developing new antifungal agents based on the core structure of the compound.
Insecticidal Activities
Another research area explores the insecticidal potential of related compounds. For example, novel 1-substituted-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives were synthesized and found to exhibit good insecticidal activities against various lepidopteran pests, indicating the compound's potential use in pest management (Wu et al., 2017).
Antiviral Activity
The search for antiviral agents has also seen the utilization of compounds with similar structures. A study described the synthesis of benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against avian influenza virus H5N1, suggesting a pathway for developing antiviral therapeutics (Hebishy et al., 2020).
Chemical Synthesis and Characterization
Beyond biological activities, these compounds are subjects of chemical synthesis and characterization studies, aiming to explore their structural and electronic properties. Research into microwave-assisted synthesis of fused heterocycles incorporating the trifluoromethyl moiety illustrates the chemical versatility and potential for further functionalization of such compounds (Shaaban, 2008).
Properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)-N-(1,3,5-trimethylpyrazol-4-yl)thieno[2,3-c]pyrazole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N5OS/c1-6-10(7(2)21(3)19-6)18-12(23)9-5-8-11(14(15,16)17)20-22(4)13(8)24-9/h5H,1-4H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTDHBUCTQBULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC3=C(S2)N(N=C3C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.